Mithramycin DK -

Mithramycin DK

Catalog Number: EVT-1581502
CAS Number:
Molecular Formula: C52H74O24
Molecular Weight: 1083.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mithramycin DK is an oligosaccharide.
Overview

Mithramycin DK is a member of the mithramycin family, which are polyketide-derived compounds produced by the bacterium Streptomyces aureofaciens. These compounds are known for their antitumor properties and ability to bind to DNA, influencing gene expression. Mithramycin DK is particularly notable for its unique chemical structure and biological activity, making it a subject of interest in cancer research.

Source and Classification

Mithramycin DK is classified under the aureolic acid family of antibiotics. It is derived from the biosynthetic pathway of mithramycin, which involves multiple enzymatic steps leading to various analogues. The compound is produced by Streptomyces aureofaciens, a soil-dwelling bacterium that serves as a natural source for several clinically relevant antibiotics.

Synthesis Analysis

Methods

The synthesis of mithramycin DK involves complex biosynthetic pathways characterized by various enzymatic reactions. A key step includes the decarboxylation of premithramycin B, followed by the reduction of the 4'-keto group of the pentyl side chain, catalyzed by the enzyme MtmW. This process leads to the formation of mithramycin DK from its precursors through a series of tailoring modifications that include glycosylation and methylation .

Technical Details

  1. Enzymatic Reactions: The biosynthesis begins with polyketide synthase assembly, followed by post-polyketide modifications such as glycosylation and oxidation.
  2. Key Enzymes: MtmW plays a crucial role in the final steps, ensuring proper structural configuration and functionalization of mithramycin DK .
Molecular Structure Analysis

Structure

Mithramycin DK possesses a complex molecular structure characterized by multiple rings and functional groups. Its structure includes a pentyl side chain and several hydroxyl groups, contributing to its biological activity.

Data

  • Molecular Formula: C₃₄H₄₁O₁₃
  • Molecular Weight: 537.68 g/mol
  • Structural Features: The presence of a 1,3-diketo moiety is significant for its interaction with DNA .
Chemical Reactions Analysis

Reactions

The formation of mithramycin DK involves several key reactions:

  1. Decarboxylation: Converts premithramycin B into an intermediate.
  2. Reduction: The ketone group in the side chain is reduced to create the final structure.
  3. Glycosylation and Methylation: Further modifications enhance stability and bioactivity .

Technical Details

  • Catalysts: Enzymes such as MtmW facilitate these transformations.
  • Conditions: Reactions typically occur under mild conditions conducive to enzyme activity.
Mechanism of Action

Process

Mithramycin DK exerts its biological effects primarily through binding to specific DNA sequences, particularly those rich in guanine-cytosine content. This binding inhibits transcription factors involved in cell proliferation and survival, leading to apoptosis in cancer cells.

Data

  • Target Genes: Mithramycin DK has been shown to inhibit oncogenic transcription factors like EWS-FLI1.
  • Effectiveness: Studies indicate that mithramycin DK can significantly reduce gene expression associated with tumor growth .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish powder.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents but poorly soluble in water.

Chemical Properties

  • Stability: Mithramycin DK is relatively stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: The presence of reactive functional groups allows for further chemical modifications that can enhance its therapeutic efficacy .
Applications

Scientific Uses

Mithramycin DK has garnered attention for its potential applications in cancer therapy due to its ability to selectively target malignant cells while sparing normal tissues. Research continues into its use as:

  1. Anticancer Agent: Particularly effective against tumors expressing specific oncogenes.
  2. Research Tool: Used in studies investigating gene regulation mechanisms and transcription factor interactions .
  3. Drug Development: Ongoing efforts aim to develop more potent analogues with improved pharmacokinetic profiles.
Combinatorial Biosynthesis and Structural Engineering of Mithramycin DK

Genetic and Enzymatic Modifications in Streptomyces argillaceus for Derivative Synthesis

Mithramycin DK (C₅₂H₇₄O₂₄; MW 1083.1 g/mol) is a pivotal biosynthetic intermediate in the aureolic acid pathway of Streptomyces argillaceus. Its production relies on precise enzymatic modifications:

  • Combinatorial Biosynthesis: Plasmid pLNBIV was engineered to overexpress the biosynthetic pathway for nucleoside-diphosphate (NDP)-activated L-digitoxose in S. argillaceus. This "pathway flooding" introduced non-native deoxysugars (L-digitoxose and intermediates) into the mithramycin pathway, altering glycosyltransferase specificity and generating four novel derivatives (designated 1–4) with modified saccharide patterns at positions B, D, and E [1] [6].
  • Enzymatic Steps: Mithramycin DK is synthesized via the Baeyer-Villigerase MtmOIV, which oxidatively cleaves the tetracyclic precursor premithramycin B. Subsequent reduction by the aldol-ketoreductase MtmW yields mature mithramycin. Notably, MtmW acts independently on Mithramycin DK without requiring MtmOIV, highlighting a key protein-protein interaction (PPI) that optimizes the pathway [4] [9].
  • Metabolic Engineering: Overexpression of phosphoglucomutase (pgm) and inactivation of glycogen synthase (glgA) increased intracellular glucose-1-phosphate pools by 2.3-fold. This enhanced deoxysugar precursor availability, boosting Mithramycin DK and related analogue titers by 40–60% [8].

Table 1: Engineered Derivatives of Mithramycin DK via Combinatorial Biosynthesis

DerivativeStructural ModificationYield (mg/L)Key Enzymes/Genes
Demycarosyl-3D-β-D-digitoxosyl-MTM (1)β-D-Mycarose → β-D-Digitoxose at E4.47GT MtmGIV substrate override
Deoliosyl-3C-α-L-digitoxosyl-MTM (2)Loss of oliose D + α-L-digitoxose1.81Inhibition of MtmGIII
Deoliosyl-3C-β-D-mycarosyl-MTM (3)Loss of oliose D1.03Altered GT specificity
3A-Deolivosyl-MTM (4)Loss of olivose A3.41GT MtmGI inhibition

Role of Sugar Moieties in Bioactivity: Demycarosylation and Digitoxosyl Substitutions

Sugar modifications critically modulate DNA-binding affinity and antitumor efficacy:

  • Demycarosylation: Derivative 1 (demycarosyl-3D-β-D-digitoxosyl-MTM) lacks the C-methyl group of the native mycarose E moiety. This change enhances minor groove DNA binding due to reduced steric hindrance, increasing apoptosis induction in ER-negative MDA-231 breast cancer cells to 63.6 ± 2% (vs. 2.6 ± 1.5% for parental MTM) [1] [6].
  • Digitoxosyl Substitutions: Derivative 2 (deoliosyl-3C-α-L-digitoxosyl-MTM) incorporates L-digitoxose at position C. Its α-anomeric configuration alters hydrogen bonding with GC-rich DNA sequences (e.g., GGA(A/T)), improving transcriptional repression of oncogenic factors like EWS-FLI1 [3] [9].
  • Sugar Chain Requirements: Trisaccharide chains (positions C, D, E) are essential for DNA binding. Removal of >1 sugar from this region abrogates activity, while disaccharide modifications (positions A, B) retain or enhance bioactivity [6].

Table 2: Impact of Sugar Modifications on Bioactivity

CompoundSugar AlterationApoptosis Induction (MCF-7)Apoptosis Induction (MDA-231)
Parental MTMNative pentasaccharide37.8 ± 2.5%2.6 ± 1.5%
Derivative 1β-D-Digitoxose at E64.8 ± 2%63.6 ± 2%
Derivative 3Loss of oliose D50.3 ± 2.5%Not significant
Derivative 4Loss of olivose AComparable to MTM12.6 ± 2.5%

Comparative Analysis of Mithramycin DK with Parental Mithramycin and Analogues

Structural and functional distinctions define therapeutic potential:

  • Structural Features:
  • Mithramycin DK: Retains the aglycone core and pentyl side chain but lacks MtmW-mediated reduction of the C-3 side chain carbonyl. This keto group reduces DNA-binding stability vs. reduced MTM [4] [9].
  • Mithramycin SK: Generated by inactivating mtmW. Shares the C-3 keto group with DK but includes a C-2 acetyl moiety, further diminishing DNA affinity [6] [8].
  • Mithramycin SDK: Features a C-2 decarboxylated side chain. Exhibits 5-fold lower cytotoxicity than DK due to impaired dimerization in the DNA minor groove [9].
  • Bioactivity:
  • Against rhabdoid tumors (SMARCB1-deficient), Mithramycin DK shows IC₅₀ values ~20 nM, outperforming etoposide (IC₅₀ ~15 μM) and doxorubicin. This efficacy stems from disrupting SP1 transcription factor binding to chromatin [9].
  • Derivative 1 demonstrates superior activity in ER-negative breast cancer models, while Derivative 3 retains potency against ER-positive MCF-7 cells [1] [6].
  • DNA-Binding Mechanisms:
  • Parental MTM and DK dimerize via Zn²⁺ coordination, binding DNA at GGCC/GGAA sites. Crystal structures confirm that digitoxosyl-substituted derivatives maintain dimeric binding but with altered hydrogen bonding to the GGA(A/T) ETS recognition sequence [3] [9].

Table 3: Comparative Properties of Mithramycin Analogues

CompoundCore StructureC-3 Side ChainGlycosylationKey Bioactivity
Mithramycin (MTM)Tricyclic aglyconeReduced hydroxylPentasaccharideBroad-spectrum DNA binding
Mithramycin DKTricyclic aglyconeKeto groupPentasaccharideEnhanced vs. rhabdoid tumors
Mithramycin SKTricyclic aglyconeKeto + acetylPentasaccharideReduced DNA affinity
Mithramycin SDKTricyclic aglyconeDecarboxylatedPentasaccharideLow cytotoxicity
Derivative 1Tricyclic aglyconeReduced hydroxylTetrasaccharide (digitoxose-E)High vs. ER-negative cancers

Properties

Product Name

Mithramycin DK

IUPAC Name

(1S,3S)-1-[(2S,3S)-3-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4-[(2S,4S,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5,10-dihydroxy-6-methyl-4-oxo-2,3-dihydro-1H-anthracen-2-yl]-3-hydroxy-1-methoxypentane-2,4-dione

Molecular Formula

C52H74O24

Molecular Weight

1083.1 g/mol

InChI

InChI=1S/C52H74O24/c1-18-29(72-34-14-30(43(58)21(4)68-34)73-33-13-28(54)42(57)20(3)67-33)12-26-10-25-11-27(49(66-9)48(63)41(56)19(2)53)50(47(62)39(25)46(61)38(26)40(18)55)76-36-16-31(44(59)23(6)70-36)74-35-15-32(45(60)22(5)69-35)75-37-17-52(8,65)51(64)24(7)71-37/h10,12,20-24,27-28,30-37,41-45,49-51,54-61,64-65H,11,13-17H2,1-9H3/t20-,21-,22-,23-,24-,27+,28-,30-,31-,32-,33+,34+,35+,36+,37+,41+,42-,43-,44-,45+,49+,50+,51-,52+/m1/s1

InChI Key

GXBYLUZTDNFHPE-HBTOKZPTSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(=O)C)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)OC3=CC4=CC5=C(C(=O)[C@H]([C@@H](C5)[C@@H](C(=O)[C@H](C(=O)C)O)OC)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7C[C@H]([C@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@@H]([C@H](O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.